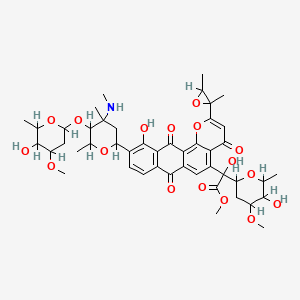
4-Fluoro-N-(indan-2-yl)benzamide
概要
説明
4-Fluoro-N-(indan-2-yl)benzamide is a compound that has been studied for its potential use in the therapy and prophylaxis of cardiovascular diseases, diabetes and its complications, angiogenesis, asthma bronchiale, chronic renal failure, cirrhosis of the liver, and restricted memory performance or a restricted ability to learn .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-N-(indan-2-yl)benzamide is C16H14FNO. It has an average mass of 255.287 Da and a mono-isotopic mass of 255.105942 Da .科学的研究の応用
Synthesis and Characterization
- 4-Fluoro-N-(indan-2-yl)benzamide has been synthesized and characterized through various spectroscopic techniques, such as NMR, IR, and MS. These studies are crucial for understanding the structural and chemical properties of the compound (Deng et al., 2014).
Anticancer Applications
- Novel derivatives of N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide have shown potent activity against cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). These findings suggest potential applications in cancer therapy (K. K. Vallri et al., 2020).
Neuroimaging and Neurological Research
- Certain benzamide derivatives, including 4-Fluoro-N-(indan-2-yl)benzamide, have beenused in neuroimaging, particularly in positron emission tomography (PET) studies. These compounds help in studying specific receptors like dopamine D2 and serotonin 5-HT1A, which are significant in neurological research and understanding diseases like Alzheimer's (Mach et al., 1993); (Kepe et al., 2006).
Material Science and Polymer Research
- Research in the field of materials science has involved 4-Fluoro-N-(indan-2-yl)benzamide in the synthesis of various polymeric structures. These studies have implications in developing new materials with specific properties, like thermal stability and solubility (Thiruvasagam, 2014).
Spectroscopic Analysis
- Vibrational spectroscopic studies using techniques like FT-IR and FT-Raman have been conducted on derivatives of 4-Fluoro-N-(indan-2-yl)benzamide. Such studies are essential for understanding molecular interactions and structural properties (Ushakumari et al., 2008).
Chemotherapy Drug Development
- Studies on benzamide derivatives, including 4-Fluoro-N-(indan-2-yl)benzamide, have shown promise in developing new chemotherapy drugs. These compounds exhibit significant antitumor activity, indicating potential use in cancer treatment (Saito et al., 1999).
Antimicrobial Research
- Fluorinated benzamides have been studied for their antimicrobial properties. Research suggests that certain fluorinated derivatives of benzamides, including 4-Fluoro-N-(indan-2-yl)benzamide, could be effective against various microbial strains (Carmellino et al., 1994).
作用機序
4-Fluoro-N-(indan-2-yl)benzamide is believed to stimulate the expression of endothelial NO-synthase (eNOS, NOS-III), an enzyme that produces nitric oxide (NO) by oxidation of arginine. NO is of central importance in a number of key cardiovascular mechanisms. It has a vasodilating effect and inhibits the aggregation of platelets, the adhesion of leukocytes to the endothelium, and the proliferation of intimal smooth muscle cells .
将来の方向性
The future directions of research on 4-Fluoro-N-(indan-2-yl)benzamide could involve further exploration of its potential therapeutic uses, particularly in relation to cardiovascular diseases and other conditions mentioned in the description. More detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial .
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMSBVSYVESTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(indan-2-yl)benzamide | |
CAS RN |
291756-32-6 | |
| Record name | AVE 9488 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291756326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVE-9488 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U46KWJ9UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



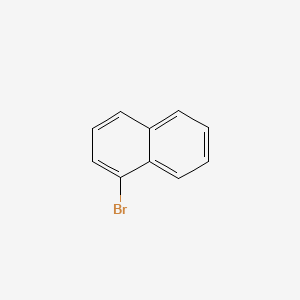

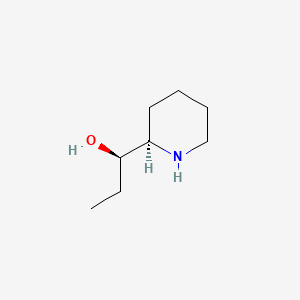
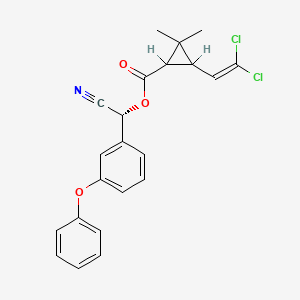


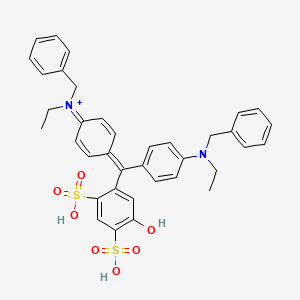
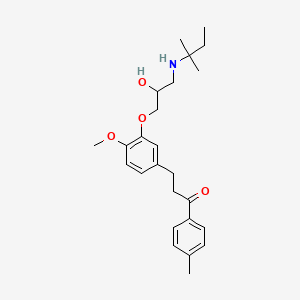
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665275.png)
